1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one
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Overview
Description
1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one is a complex organic compound with a unique structure that includes a benzo[b]naphtho[1,2-d]pyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives under solvent-free conditions using a catalytic amount of BF3.OEt2 . This method is efficient and environmentally friendly, as it avoids the use of solvents.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of photochromic materials for optical applications.
Mechanism of Action
The mechanism of action of 1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropyl-2-thiourea: Another compound with similar structural features but different functional groups.
1,3-Di(2-pyridyl)-1,3-propanedione: Shares some structural similarities but has distinct chemical properties.
Uniqueness
1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one is unique due to its specific benzo[b]naphtho[1,2-d]pyran core, which imparts distinct chemical and biological properties
Properties
CAS No. |
138435-74-2 |
---|---|
Molecular Formula |
C23H22O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)naphtho[2,1-c]chromen-6-one |
InChI |
InChI=1S/C23H22O2/c1-13(2)16-11-19(14(3)4)22-20(12-16)25-23(24)18-10-9-15-7-5-6-8-17(15)21(18)22/h5-14H,1-4H3 |
InChI Key |
ANMXWTMCMFIQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C4=CC=CC=C4C=C3)C(C)C |
Origin of Product |
United States |
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